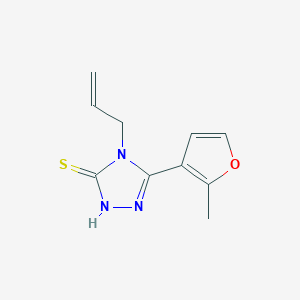

4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(2-methylfuran-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-3-5-13-9(11-12-10(13)15)8-4-6-14-7(8)2/h3-4,6H,1,5H2,2H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXUGTKLONYCDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357106 |

Source

|

| Record name | 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522597-61-1 |

Source

|

| Record name | 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Authored by a Senior Application Scientist

Foreword: The landscape of drug discovery is perpetually in search of novel heterocyclic scaffolds that offer unique pharmacological profiles. Among these, the 1,2,4-triazole-3-thiol moiety has emerged as a privileged structure, known to be the cornerstone of numerous compounds with a wide array of biological activities.[1][2][3][4] This guide focuses on a specific, likely novel derivative: 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol . Given the limited direct literature on this exact molecule, this document serves as a comprehensive roadmap for the research scientist. It amalgamates established principles from analogous compounds to provide a robust framework for its synthesis, characterization, and potential applications. The molecular formula for this compound is C₁₀H₁₁N₃OS, and it has a molecular weight of 221.28 g/mol .[5]

Strategic Synthesis Pathway

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-trodden path in medicinal chemistry, typically commencing from a corresponding acid hydrazide. The most common and efficient route involves the base-catalyzed intramolecular cyclization of a thiosemicarbazide intermediate.[6][7] The rationale for this approach lies in its high yields and the ready availability of starting materials.

Proposed Synthetic Workflow:

A logical and field-proven synthetic route for 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is proposed as follows:

-

Step 1: Synthesis of 2-methyl-3-furoic acid hydrazide. This initial step involves the esterification of 2-methyl-3-furoic acid, followed by hydrazinolysis of the resulting ester with hydrazine hydrate.

-

Step 2: Formation of the Thiosemicarbazide Intermediate. The synthesized hydrazide is then reacted with allyl isothiocyanate. This reaction is typically carried out in a polar solvent like ethanol and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbon of the isothiocyanate.

-

Step 3: Base-Catalyzed Cyclization. The resulting 1-(2-methyl-3-furoyl)-4-allylthiosemicarbazide is then cyclized in the presence of a base, such as aqueous sodium hydroxide or potassium hydroxide, under reflux.[7] The base facilitates the deprotonation and subsequent intramolecular nucleophilic attack, leading to the formation of the 1,2,4-triazole ring and elimination of a water molecule.

Caption: Proposed synthesis of the target compound.

Comprehensive Physicochemical Characterization

A thorough characterization is paramount to confirm the identity, purity, and properties of the synthesized compound. The following experimental protocols are standard in the field.

Structural Elucidation

The confirmation of the chemical structure of 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H-NMR | Signals corresponding to the allyl group (multiplet for the methine proton, doublets for the terminal vinyl protons), the methyl and vinyl protons of the furan ring, and a broad singlet for the thiol proton (which is exchangeable with D₂O).[8] |

| ¹³C-NMR | Resonances for the carbons of the allyl group, the furan ring (including the methyl-substituted carbon), and the C=N and C=S (or C-SH) carbons of the triazole ring.[6] |

| FT-IR | Characteristic absorption bands for N-H stretching (if in thione tautomeric form), C=N stretching of the triazole ring, C-S stretching, and vibrations associated with the furan and allyl moieties. A weak S-H stretch may be observed around 2550-2600 cm⁻¹.[9] |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight (221.28 g/mol ) and characteristic fragmentation patterns.[5] |

Thiol-Thione Tautomerism

It is crucial to recognize that 1,2,4-triazole-3-thiols can exist in a tautomeric equilibrium with their corresponding 1,2,4-triazole-3-thione form. The position of this equilibrium is influenced by the solvent, temperature, and pH. Spectroscopic evidence, particularly from ¹H-NMR (presence of an N-H proton signal) and FT-IR (presence of a C=S stretching band), can help elucidate the predominant tautomer under specific conditions.

Caption: Tautomeric equilibrium of the target compound.

Key Physicochemical Parameters

The following parameters are critical for drug development as they influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Experimental Protocol | Rationale and Expected Outcome |

| Melting Point | Determined using a standard melting point apparatus. | Provides an indication of purity. A sharp melting point range is indicative of a pure compound. For analogous 4,5-disubstituted-1,2,4-triazole-3-thiols, melting points can vary widely but are typically in the range of 100-250 °C.[6][8] |

| Solubility | Assessed in a range of solvents (e.g., water, buffers at different pH values, ethanol, DMSO) using techniques like shake-flask or potentiometric titration. | Crucial for formulation and bioavailability. The compound is expected to have low aqueous solubility but should be soluble in polar organic solvents like DMSO and DMF. |

| pKa | Determined by potentiometric titration or UV-Vis spectroscopy. | The thiol group is acidic, and the triazole ring contains basic nitrogen atoms. The pKa values will determine the ionization state of the molecule at physiological pH, which affects its solubility and ability to cross biological membranes. |

| LogP (Octanol-Water Partition Coefficient) | Measured using the shake-flask method or calculated using computational models. | A key indicator of lipophilicity. This property influences membrane permeability and protein binding. The presence of the allyl and furyl groups suggests a moderate LogP value. |

Potential Biological Activities and Applications

The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore.[1][10] Derivatives have demonstrated a broad spectrum of biological activities, suggesting that 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is a promising candidate for screening in various therapeutic areas.

-

Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives, including those with furan moieties, exhibit potent activity against a range of bacteria and fungi.[2][11][12] The proposed molecule could be a candidate for developing new agents to combat resistant microbial strains.

-

Anticancer Activity: The triazole ring is present in several anticancer drugs.[3] These compounds can exert their effects through various mechanisms, including kinase inhibition and disruption of cell signaling pathways.

-

Anti-inflammatory and Antioxidant Properties: The ability of triazole-thiol derivatives to scavenge free radicals and modulate inflammatory pathways has been documented.[2][13] This opens up possibilities for their use in treating inflammatory disorders.

Suggested Initial Screening Workflow:

Caption: A workflow for initial biological screening.

Conclusion

While 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is not a widely documented compound, a wealth of information on structurally related molecules provides a clear and scientifically sound path for its investigation. This guide offers a comprehensive framework for its synthesis, detailed physicochemical characterization, and exploration of its potential as a pharmacologically active agent. The methodologies and insights presented herein are based on established and trusted protocols within the field of medicinal chemistry, providing a solid foundation for any researcher venturing to explore the properties and applications of this promising molecule.

References

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]

-

MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved from [Link]

-

ResearchGate. (n.d.). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

-

Preprints.org. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4- Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][8] triazole-3-thiol derivatives and Antifungal activity. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rjptonline.org [rjptonline.org]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 13. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

An In-Depth Technical Guide on Tautomerism in 4-allyl-5-(substituted)-4H-1,2,4-triazole-3-thiol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thione-thiol tautomerism in 4-allyl-5-(substituted)-4H-1,2,4-triazole-3-thiol compounds. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, and understanding its tautomeric behavior is critical for drug design and development. This document delves into the synthesis, structural characterization, and the dynamic equilibrium between the thione and thiol forms. It further explores the influence of substituents and solvent effects on this equilibrium, supported by spectroscopic and computational evidence. Detailed experimental protocols and data interpretation are provided to serve as a practical resource for researchers in the field.

Introduction: The Significance of Tautomerism in Drug Discovery

Prototropic tautomerism, the migration of a proton between two atoms within the same molecule, is a fundamental concept in organic chemistry with profound implications for medicinal chemistry.[1] For heterocyclic compounds like 1,2,4-triazoles, this phenomenon can significantly influence their physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, dictate a molecule's pharmacokinetic and pharmacodynamic profile.

The thione-thiol tautomerism in 4-allyl-5-(substituted)-4H-1,2,4-triazole-3-thiol compounds involves the equilibrium between a thione form (containing a C=S double bond and an N-H bond) and a thiol form (containing a C-S single bond and an S-H bond). The predominant tautomer can exhibit different biological activities, as the two forms possess distinct shapes and electronic properties, leading to differential interactions with biological targets like receptors and enzymes.[2] Therefore, a thorough understanding and ability to control this tautomeric equilibrium are crucial for the rational design of novel therapeutic agents.

Synthesis of 4-allyl-5-(substituted)-4H-1,2,4-triazole-3-thiols

The synthesis of the target triazole scaffold is a multi-step process that begins with the preparation of a substituted thiosemicarbazide, followed by cyclization.[3][4]

Experimental Protocol: A Generalized Synthetic Pathway

Step 1: Synthesis of 1-(Substituted carbonyl)-4-allylthiosemicarbazide

-

To a solution of a substituted acid hydrazide (1 equivalent) in a suitable solvent such as ethanol, add allyl isothiocyanate (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to 4-allyl-5-(substituted)-4H-1,2,4-triazole-3-thiol

-

Dissolve the 1-(substituted carbonyl)-4-allylthiosemicarbazide (1 equivalent) in an aqueous solution of a base, such as 8% sodium hydroxide.

-

Reflux the mixture for 6-8 hours.

-

After cooling, the solution is acidified to a pH of approximately 5-6 with a dilute acid, such as hydrochloric acid, to precipitate the triazole product.

-

The solid product is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure 4-allyl-5-(substituted)-4H-1,2,4-triazole-3-thiol.[4]

The structures of the synthesized compounds are typically confirmed using elemental analysis, IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[3]

The Thione-Thiol Tautomeric Equilibrium

The core of this guide focuses on the dynamic equilibrium between the thione and thiol tautomers of the synthesized triazoles.

Caption: Thione-thiol tautomeric equilibrium.

In the solid state and in polar solvents, the thione form is generally the more stable and predominant tautomer for 1,2,4-triazole-3-thiones.[5][6] This preference is often attributed to the greater polarity of the thione form and its ability to form intermolecular hydrogen bonds.[6]

Spectroscopic and Computational Characterization of Tautomers

Distinguishing between the thione and thiol tautomers and quantifying their relative abundance is achieved through a combination of spectroscopic techniques and computational modeling.[2][7]

Spectroscopic Evidence

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer.

-

Thione Form: Characterized by a strong C=S stretching vibration typically in the range of 1250-1340 cm⁻¹ and a broad N-H stretching band around 3100-3460 cm⁻¹.[2]

-

Thiol Form: Exhibits a weak but sharp S-H stretching band in the region of 2550-2650 cm⁻¹ and an N=C-S stretching band at lower frequencies (1180-1230 cm⁻¹).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information in solution.

-

¹H NMR: The thione tautomer displays a characteristic downfield signal for the N-H proton, typically in the range of 13-14 ppm.[2] The S-H proton of the thiol tautomer appears much further upfield, around 1.1-1.4 ppm, though it can sometimes be broad or exchange with solvent protons.[2] The protons of the allyl group and the substituent will also show characteristic signals.

-

¹³C NMR: The C=S carbon of the thione form resonates at a characteristic downfield chemical shift, often around 169 ppm.[2]

UV-Vis Spectroscopy: The electronic transitions of the two tautomers differ, leading to distinct absorption spectra. This technique is particularly useful for studying the influence of solvents on the tautomeric equilibrium.[6][8]

Computational Chemistry Insights

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable for studying tautomerism.[5][9] These methods can:

-

Calculate the relative energies and stabilities of the different tautomers in the gas phase and in various solvents.[5][10]

-

Predict vibrational frequencies and NMR chemical shifts, which can be compared with experimental data to confirm the assignment of tautomeric forms.[5][11]

-

Model the transition state for the proton transfer reaction, providing insights into the energy barrier of the tautomerization process.[5]

Computational studies on similar 1,2,4-triazole-3-thione systems have consistently shown that the thione form is the most stable tautomer in the gas phase.[5]

Data Presentation: Spectroscopic and Computational Data Summary

| Tautomer | Spectroscopic Method | Characteristic Signal/Band | Predicted/Observed Value |

| Thione | IR Spectroscopy | C=S stretch | 1250-1340 cm⁻¹[2] |

| N-H stretch | 3100-3460 cm⁻¹[2] | ||

| ¹H NMR | N-H proton | 13-14 ppm[2] | |

| ¹³C NMR | C=S carbon | ~169 ppm[2] | |

| Thiol | IR Spectroscopy | S-H stretch | 2550-2650 cm⁻¹[2] |

| N=C-S stretch | 1180-1230 cm⁻¹[2] | ||

| ¹H NMR | S-H proton | 1.1-1.4 ppm[2] | |

| Computational | DFT (B3LYP/6-31G(d,p)) | Relative Stability | Thione form is more stable in the gas phase[5] |

Factors Influencing the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is not static and can be influenced by several factors.

Substituent Effects

The electronic nature of the substituent at the 5-position of the triazole ring can impact the relative stability of the tautomers.[12][13]

-

Electron-withdrawing groups can increase the acidity of the N-H proton in the thione form, potentially shifting the equilibrium towards the thiol form.

-

Electron-donating groups may stabilize the thione form.

The position of the substituent can also play a crucial role, with ortho-substituents potentially forming intramolecular hydrogen bonds that stabilize a particular tautomer.[12]

Solvent Effects

The polarity of the solvent has a significant effect on the tautomeric equilibrium.[6][8]

-

Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the thione tautomer, stabilizing it and shifting the equilibrium in its favor.[6]

-

Nonpolar solvents (e.g., cyclohexane) tend to favor the less polar thiol tautomer.[6]

-

The effect of self-association in concentrated solutions can also favor the thione form.[6]

Caption: Factors influencing the tautomeric equilibrium.

Conclusion and Future Directions

The tautomeric behavior of 4-allyl-5-(substituted)-4H-1,2,4-triazole-3-thiol compounds is a complex interplay of structural and environmental factors. A comprehensive understanding of the thione-thiol equilibrium is paramount for the successful design and development of new drugs based on this versatile scaffold. The thione form is generally favored, but the equilibrium can be tuned by judicious selection of substituents and solvents.

Future research in this area should focus on:

-

Quantitative analysis of the tautomeric ratios in various solvents and biological media.

-

Co-crystallization studies to understand the solid-state interactions with target proteins.

-

Advanced computational modeling to more accurately predict tautomeric preferences and biological activity.

By leveraging the principles and methodologies outlined in this guide, researchers can gain deeper insights into the fascinating world of tautomerism and accelerate the discovery of novel and effective therapeutic agents.

References

-

Gholamhosseini, L., et al. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 925-934. [Link]

-

Stoyanov, S., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1482-1489. [Link]

-

Wojtanowska, K., et al. (2020). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 25(21), 5173. [Link]

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. [Link]

-

Demchuk, I., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(51), 10116-10125. [Link]

-

Scribd. (n.d.). Substituent Effects on Triazole Tautomerism. Retrieved from [Link]

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1). [Link]

-

ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

-

Gökçe, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

ResearchGate. (n.d.). Mechanism of solvent-assisted tautomerization between anti-thione and anti-thiol complexes by double proton transfer. Retrieved from [Link]

-

Canadian Science Publishing. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1482-1489. [Link]

-

Karpińska, G., & Dobrowolski, J. C. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58-67. [Link]

-

Dabbagh, H. A., et al. (2010). Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution. Journal of Molecular Structure: THEOCHEM, 947(1-3), 92-100. [Link]

-

Scite.ai. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 7(3), 94-100. [Link]

-

ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Retrieved from [Link]

-

Química Organica.org. (n.d.). Tautomerism in aromatic heterocycles. Retrieved from [Link]

-

PubMed. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

SciSpace. (1973). The thione-thiol tautomerism in simple thioamides. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO 2 complexes. Retrieved from [Link]

-

MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved from [Link]

-

ACS Publications. (n.d.). Solvent effects on keto-enol equilibria: tests of quantitative models. Retrieved from [Link]

-

MDPI. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(1), 1-8. [Link]

-

ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 35(12), 2840-2847. [Link]

-

MDPI. (n.d.). 5-Furan-2yl[2][5][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][6][14] triazole-3-thiol and Their Thiol-Thione Tautomerism. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

Sources

- 1. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. jocpr.com [jocpr.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 10. Sci-Hub. Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution / Journal of Molecular Structure: THEOCHEM, 2010 [sci-hub.box]

- 11. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

Biological activity screening of novel 1,2,4-triazole-3-thiol derivatives

An In-Depth Technical Guide to the Biological Activity Screening of Novel 1,2,4-Triazole-3-Thiol Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group at the 3-position, represents a privileged scaffold in medicinal chemistry. Derivatives of 1,2,4-triazole-3-thiol have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties.[1][2] This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals engaged in the synthesis and biological evaluation of novel 1,2,4-triazole-3-thiol derivatives. Emphasizing the rationale behind experimental design, this document details robust, validated protocols for a tiered screening approach, from initial broad-based activity assessments to more focused mechanistic and early-stage safety evaluations. Our objective is to furnish a self-validating system of protocols that ensures data integrity and accelerates the identification of promising lead candidates.

Introduction: The Therapeutic Promise of 1,2,4-Triazole-3-Thiols

The unique structural features of the 1,2,4-triazole ring, including its hydrogen bonding capacity, dipole character, and rigidity, allow it to interact with high affinity to a variety of biological receptors and enzymes.[1][3] The addition of a thiol group introduces a reactive and versatile functional handle that can be crucial for biological activity and for further chemical modification. Many established therapeutic agents, such as the antifungal drug fluconazole and the anticancer agent letrozole, feature the 1,2,4-triazole core, underscoring its therapeutic potential.[1] The exploration of novel derivatives of the 1,2,4-triazole-3-thiol scaffold is a vibrant area of research aimed at overcoming challenges like drug resistance and identifying new therapeutic modalities for a range of diseases.[4][5]

This guide will delineate a systematic workflow for the biological activity screening of newly synthesized 1,2,4-triazole-3-thiol derivatives, commencing with primary in vitro assays and progressing to more complex evaluations.

Foundational Screening: A Multi-Pronged Approach to Uncover Biological Potential

The initial phase of screening is designed to be broad, casting a wide net to identify any significant biological activity of the newly synthesized compounds. This stage typically involves assessing antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. 1,2,4-triazole derivatives have shown considerable promise in this area.[4][6][7][8] A primary screen for antimicrobial activity should include a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

The agar well diffusion method is a widely used and cost-effective preliminary test for antimicrobial activity.

-

Preparation of Microbial Inoculum:

-

Streak bacterial/fungal strains on appropriate agar plates (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and incubate for 24-48 hours.

-

Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

-

-

Plate Preparation:

-

Pour molten agar into sterile Petri dishes and allow to solidify.

-

Evenly spread the prepared microbial inoculum over the surface of the agar plates using a sterile swab.

-

Aseptically create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.

-

-

Compound Application:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Add a fixed volume (e.g., 100 µL) of each test compound solution to the wells.

-

Include a positive control (a known antibiotic/antifungal) and a negative control (solvent alone).

-

-

Incubation and Measurement:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition (in mm) around each well.

-

| Compound ID | Test Organism | Zone of Inhibition (mm) |

| Positive Control | Staphylococcus aureus | 25 |

| Negative Control | Staphylococcus aureus | 0 |

| Compound X | Staphylococcus aureus | 18 |

| Compound Y | Staphylococcus aureus | 12 |

| Positive Control | Escherichia coli | 22 |

| Negative Control | Escherichia coli | 0 |

| Compound X | Escherichia coli | 15 |

| Compound Y | Escherichia coli | 9 |

| Positive Control | Candida albicans | 20 |

| Negative Control | Candida albicans | 0 |

| Compound X | Candida albicans | 14 |

| Compound Y | Candida albicans | 10 |

Anticancer Activity Screening

1,2,4-triazole derivatives have been extensively investigated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines.[3][5][9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is a common first-line screen for cytotoxic potential.

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Include a positive control (a known anticancer drug) and a negative control (vehicle-treated cells).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the negative control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Positive Control | MCF-7 | 5.2 |

| Compound A | MCF-7 | 12.8 |

| Compound B | MCF-7 | 25.1 |

| Positive Control | A549 | 8.1 |

| Compound A | A549 | 15.4 |

| Compound B | A549 | 32.7 |

Antioxidant Activity Screening

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant therapeutic interest.[11] 1,2,4-triazole-3-thiol derivatives have been reported to possess antioxidant capabilities.[1][12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods for evaluating free radical scavenging activity.

-

Reagent Preparation:

-

Reaction and Measurement:

-

Calculation:

| Compound ID | DPPH IC50 (µM) | ABTS IC50 (µM) |

| Ascorbic Acid | 22.5 | 15.8 |

| Compound C | 45.2 | 38.7 |

| Compound D | 89.1 | 75.4 |

Mechanistic Insights and Secondary Screening

Compounds that demonstrate promising activity in the initial screens should be advanced to secondary assays to elucidate their mechanism of action and confirm their activity in more biologically relevant models.

Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes. 1,2,4-triazole derivatives are known to inhibit various enzymes, including acetylcholinesterase, butyrylcholinesterase, and α-glucosidase.[14][15][16]

Caption: General workflow for an enzyme inhibition assay.

Cellular Mechanism of Action Studies

For compounds with significant anticancer activity, it is crucial to investigate the underlying cellular mechanisms. This can involve assays to assess apoptosis, cell cycle arrest, and effects on specific signaling pathways.

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points.

-

Cell Staining:

-

For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

For cell cycle analysis, fix the cells and stain with PI.

-

-

Flow Cytometry: Acquire and analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Apoptosis: Quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Early-Stage Safety and Druglikeness Assessment (ADMET)

A critical aspect of drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[17][][19] Poor ADMET properties are a major cause of drug candidate failure.[17] In silico and in vitro ADMET screening can help prioritize compounds with more favorable profiles.

In Silico ADMET Prediction

Various computational tools and models can predict a compound's physicochemical properties and its likely ADMET profile.[20][21] These predictions can provide early warnings about potential liabilities.

Caption: Key ADMET properties predicted in silico.

In Vitro ADMET Assays

Experimental validation of in silico predictions is essential. Key in vitro ADMET assays include:

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes.

-

CYP450 Inhibition: Evaluated using specific enzyme assays.

-

Plasma Protein Binding: Determined by methods such as equilibrium dialysis.

-

Cytotoxicity in Normal Cells: Assessed using non-cancerous cell lines to determine selectivity.

Structure-Activity Relationship (SAR) Analysis

Throughout the screening process, it is vital to build a structure-activity relationship (SAR) profile.[22][23][24] This involves systematically modifying the chemical structure of the lead compounds and observing the effects on biological activity. A robust SAR understanding is crucial for designing more potent and selective analogs.

Conclusion

The systematic biological activity screening of novel 1,2,4-triazole-3-thiol derivatives is a multifaceted process that requires a logical, tiered approach. By employing the robust and validated protocols outlined in this guide, researchers can efficiently identify and characterize promising new therapeutic agents. The integration of primary screening, mechanistic studies, and early ADMET assessment will undoubtedly accelerate the translation of these versatile compounds from the laboratory to potential clinical applications.

References

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

-

Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Trop J Pharm Res. Available at: [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances. Available at: [Link]

-

A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research. Available at: [Link]

-

Transformer-Driven ADMET Screening for Efficient Drug Evaluation. Kwon Research Group. Available at: [Link]

-

Discovery of[6][14][25]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. National Institutes of Health. Available at: [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Institutes of Health. Available at: [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]

-

The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix. Available at: [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. National Institutes of Health. Available at: [Link]

-

A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. Available at: [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Available at: [Link]

-

Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate. Available at: [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. Available at: [Link]

-

Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives. RSC Publishing. Available at: [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Institutes of Health. Available at: [Link]

-

The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. National Institutes of Health. Available at: [Link]

-

Anticancer Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]

-

Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. ScienceOpen. Available at: [Link]

-

345 Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents. DergiPark. Available at: [Link]

-

Synthesis, spectral analysis and in vitro anticancer activity of 1,2,3-triazole derivatives and their molecular docking studies. Research Square. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

-

Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. Available at: [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Available at: [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences. Available at: [Link]

-

Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. National Institutes of Health. Available at: [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available at: [Link]

-

Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][6][14][25]triazole Derivatives. ChemRxiv. Available at: [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central. Available at: [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Synthesis and biological screening of 1,2,4-triazole derivatives. Semantic Scholar. Available at: [Link]

-

Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. National Institutes of Health. Available at: [Link]

-

Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. ResearchGate. Available at: [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isres.org [isres.org]

- 6. [PDF] Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 7. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether – ScienceOpen [scienceopen.com]

- 8. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 16. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 20. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 21. bitesizebio.com [bitesizebio.com]

- 22. Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. mdpi.com [mdpi.com]

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of 4-Allyl-1,2,4-triazole-3-thiol Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus, particularly when functionalized as a 3-thiol, represents a privileged scaffold in medicinal chemistry, underpinning a vast array of therapeutic agents.[1] The introduction of a 4-allyl group to this core structure imparts a unique combination of lipophilicity and reactivity, making 4-allyl-1,2,4-triazole-3-thiol a focal point for the development of novel bioactive compounds. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this class of molecules. We will dissect the nuanced roles of the 4-allyl moiety, the C5-substituent, and modifications at the S3-position, offering a rationale-driven framework for the design of next-generation analogs with enhanced potency and selectivity across antimicrobial, antifungal, and anticancer applications.[2][3][4]

The 1,2,4-Triazole-3-thiol Core: A Scaffold of Versatility

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural feature that confers upon it a high degree of chemical stability and a rich potential for biological interactions.[5] Its derivatives are known to engage with a multitude of biological targets through hydrogen bonding and coordination with metal ions.[6] The tautomeric nature of the 1,2,4-triazole-3-thiol, existing in equilibrium between the thione and thiol forms, is a critical determinant of its reactivity and biological activity. The thione form is generally predominant in the solid state.[4]

The diverse biological activities associated with 1,2,4-triazole-3-thiol derivatives include:

-

Antimicrobial and Antifungal Activity: This class of compounds has demonstrated significant efficacy against a broad spectrum of bacteria and fungi.[3][7][8]

-

Anticancer Activity: Many 1,2,4-triazole derivatives have been investigated as potential anticancer agents, with some exhibiting potent cytotoxic effects against various cancer cell lines.[2][9]

-

Other Pharmacological Properties: The versatility of this scaffold extends to anti-inflammatory, anticonvulsant, and analgesic activities.[10]

Decoding the Structure-Activity Relationship (SAR)

The biological profile of 4-allyl-1,2,4-triazole-3-thiol analogs is intricately governed by the nature and interplay of substituents at three key positions: the N4-allyl group, the C5-position, and the S3-thiol group. A systematic analysis of these structural modifications provides a roadmap for optimizing therapeutic efficacy.

Caption: Key modification points governing the SAR of 4-allyl-1,2,4-triazole-3-thiol analogs.

The Indispensable Role of the 4-Allyl Group

The substituent at the N4 position of the triazole ring plays a pivotal role in determining the overall biological activity. While various alkyl and aryl groups have been explored, the allyl moiety stands out for its contribution to a broad spectrum of antibacterial and antimycobacterial activities.[11]

-

Lipophilicity and Membrane Permeation: The allyl group enhances the lipophilicity of the molecule, which can facilitate its transport across microbial cell membranes.

-

Potential for Bioactivation: The double bond in the allyl group presents a site for potential metabolic activation within the target organism, which could lead to the formation of a more potent species.

-

Steric Influence: The size and flexibility of the allyl group can influence the molecule's ability to fit into the active site of target enzymes or receptors.

The C5-Substituent: A Handle for Potency and Selectivity

The substituent at the C5 position offers a valuable opportunity to fine-tune the biological activity and selectivity of 4-allyl-1,2,4-triazole-3-thiol analogs. The nature of this group can significantly impact the molecule's overall physicochemical properties.

| C5-Substituent Type | General Impact on Activity | Rationale | Representative Examples |

| Aromatic/Heteroaromatic Rings | Often enhances antimicrobial and anticancer activity.[1] | Provides additional binding interactions (e.g., π-π stacking) with biological targets. Can modulate electronic properties of the triazole ring. | Phenyl, Pyridyl, Furyl |

| Substituted Phenyl Rings | Electron-donating groups (e.g., -OH, -OCH₃) can increase activity, while electron-withdrawing groups (e.g., -NO₂, -Cl) can also be beneficial, depending on the target.[12] | Influences the electron density of the triazole core and can participate in specific hydrogen bonding or electrostatic interactions. | 4-Hydroxyphenyl, 4-Methoxyphenyl, 4-Chlorophenyl |

| Alkyl/Cycloalkyl Groups | Can modulate lipophilicity and steric bulk. | Affects solubility and membrane permeability. Can provide a better fit for hydrophobic pockets in target enzymes. | Benzyl, Cyclohexyl |

The S3-Thiol Group: A Gateway for Prodrug Strategies and Target Engagement

The thiol group at the C3 position is a key functional handle for both biological activity and chemical modification. It is believed to play a direct role in interacting with biological targets, potentially through coordination with metal ions in enzymes or by forming disulfide bonds.[13]

Furthermore, the S3 position is an ideal site for creating prodrugs. By masking the reactive thiol group with a labile moiety, it is possible to improve the pharmacokinetic properties of the parent compound, such as solubility and metabolic stability. This S-substituted moiety can then be cleaved in vivo to release the active 4-allyl-1,2,4-triazole-3-thiol.

Common S-substitutions include:

-

Alkyl and Substituted Alkyl Groups: Can enhance lipophilicity and alter the steric profile.

-

Acyl Groups: Can be designed to be hydrolyzed by esterases in the body.

-

Heterocyclic Moieties: Can introduce additional pharmacophoric features and modulate the overall biological activity.

Experimental Protocols: A Practical Guide

The successful development of novel 4-allyl-1,2,4-triazole-3-thiol analogs hinges on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of these compounds.

Synthesis of 4-Allyl-5-Aryl-1,2,4-triazole-3-thiol

The synthesis of the target compounds is typically achieved through a multi-step process, commencing with the preparation of a key thiosemicarbazide intermediate, followed by cyclization.

Caption: A generalized two-step synthesis pathway for 4-allyl-5-aryl-1,2,4-triazole-3-thiols.

Step-by-Step Protocol:

-

Synthesis of 1-(Aroyl)-4-allyl-thiosemicarbazide:

-

To a solution of the appropriate aromatic or heteroaromatic acid hydrazide (10 mmol) in ethanol (50 mL), add allyl isothiocyanate (12 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-(aroyl)-4-allyl-thiosemicarbazide.

-

-

Synthesis of 4-Allyl-5-aryl-1,2,4-triazole-3-thiol:

-

Suspend the 1-(aroyl)-4-allyl-thiosemicarbazide (5 mmol) in an aqueous solution of sodium hydroxide (2N, 30 mL).

-

Reflux the mixture for 3-5 hours. The progress of the cyclization can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated product is filtered, washed thoroughly with water, and dried.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 4-allyl-5-aryl-1,2,4-triazole-3-thiol.[1][14]

-

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Step-by-Step Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for another 48 hours under the same conditions.[17]

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[16]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration.

-

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[19]

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[2]

-

-

Serial Dilution of Test Compounds:

-

Perform a two-fold serial dilution of the test compounds in the broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL.

-

Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

-

Conclusion and Future Perspectives

The 4-allyl-1,2,4-triazole-3-thiol scaffold is a highly promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein underscore the critical importance of the 4-allyl group and highlight the potential for fine-tuning biological activity through modifications at the C5 and S3 positions. A deep understanding of these SAR principles, coupled with robust synthetic and biological evaluation protocols, will undoubtedly pave the way for the discovery of new and effective drugs to combat a range of diseases. Future research should focus on exploring a wider diversity of substituents at the C5 position and investigating novel prodrug strategies at the S3 position to optimize pharmacokinetic and pharmacodynamic profiles.

References

-

Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. ([Link])

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. ([Link])

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. ([Link])

-

Wikipedia. (n.d.). Broth microdilution. ([Link])

-

Sutter, V. L., & Washington, J. A. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 7(3), 311–314. ([Link])

-

NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). ([Link])

-

Gavan, T. L., & Barry, A. L. (1974). Microdilution Method for Antibiotic Susceptibility Testing: An Evaluation. American Journal of Clinical Pathology, 61(6), 867–872. ([Link])

-

WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). ([Link])

-

International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. ([Link])

-

Turkish Journal of Pharmaceutical Sciences. (2023). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. ([Link])

-

Plech, T., Wujec, M., & Kosikowska, U. (2018). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 23(11), 2872. ([Link])

-

Pharmaceutical Journal of Ukraine. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ([Link])

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 23(8), 2049. ([Link])

-

Journal of the Korean Chemical Society. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. ([Link])

-

Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ([Link])

-

ResearchGate. (2024). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ([Link])

-

Advances in Microbiology. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ([Link])

-

International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ([Link])

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Journal of Pharmaceutical Negative Results, 15(1), 1-15. ([Link])

-

Molecules. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. ([Link])

-

Central Nervous System Agents in Medicinal Chemistry. (2019). Screening of Some Novel 4, 5 Disubstituted 1, 2, 4-Triazole-3-thiones for Anticonvulsant Activity. ([Link])

-

Ukrainian Journal of Medicine, Biology and Sport. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ([Link])

-

Molecules. (2024). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. ([Link])

-

Molecules. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. ([Link])

-

Neliti. (n.d.). Study Of Some 1,2,4-triazoles Derivatives And Their Biological Activities. ([Link])

-

Iraqi Journal of Pharmaceutical Sciences. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ([Link])

-

Molecules. (2009). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ([Link])

-

Molecules. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ([Link])

-

ResearchGate. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ([Link])

-

ResearchGate. (2022). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. ([Link])

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. turkjps.org [turkjps.org]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 10. Screening of Some Novel 4, 5 Disubstituted 1, 2, 4-Triazole-3-thiones for Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. clyte.tech [clyte.tech]

- 16. atcc.org [atcc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthetic Routes for 5-Furyl-4H-1,2,4-triazole-3-thiols

A Senior Application Scientist's Review for Researchers and Drug Development Professionals

The heterocycle 5-furyl-4H-1,2,4-triazole-3-thiol and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. This is largely due to the broad spectrum of biological activities exhibited by the 1,2,4-triazole nucleus, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of a furan moiety can further modulate this biological activity, making the synthesis of these specific compounds a key area of research. This guide provides a comprehensive overview of the prevalent synthetic strategies for obtaining 5-furyl-4H-1,2,4-triazole-3-thiols, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategy: From Furan-2-Carboxylic Acid Hydrazide to the Triazole Core

The most common and versatile approach to the synthesis of 5-furyl-4H-1,2,4-triazole-3-thiols commences with the readily accessible starting material, furan-2-carboxylic acid hydrazide. The general synthetic pathway involves two key transformations: the formation of a thiosemicarbazide intermediate, followed by its cyclization to yield the desired 1,2,4-triazole-3-thiol ring system.

Route 1: Synthesis via 1-(2-Furoyl)-3-thiosemicarbazide

This classical and widely employed method involves the reaction of furan-2-carboxylic acid hydrazide with a source of thiocyanate, followed by an alkaline-mediated cyclization.

Step 1: Formation of 1-(2-Furoyl)-3-thiosemicarbazide

The initial step is the conversion of furan-2-carboxylic acid hydrazide to 1-(2-furoyl)-3-thiosemicarbazide. This is typically achieved by reacting the hydrazide with ammonium thiocyanate in the presence of an acid catalyst, such as hydrochloric acid.[6] The acid facilitates the in-situ formation of isothiocyanic acid, which then undergoes nucleophilic attack by the terminal nitrogen of the hydrazide.

Experimental Protocol: Synthesis of 1-(2-Furoyl)-3-thiosemicarbazide [6]

-

To a solution of furan-2-carboxylic acid hydrazide (0.01 mol) in absolute ethanol (50 mL), add ammonium thiocyanate (0.01 mol) and concentrated hydrochloric acid (5 mL).

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture, which should result in the precipitation of a white solid.

-

Filter the solid and remove the excess solvent by vacuum evaporation.

-

Recrystallize the crude product from a mixture of DMF-ethanol (30:70 v/v) to obtain pure 1-(2-furoyl)-3-thiosemicarbazide.

Step 2: Alkaline Cyclization to 5-Furyl-4H-1,2,4-triazole-3-thiol

The prepared 1-(2-furoyl)-3-thiosemicarbazide is then subjected to intramolecular cyclization in the presence of a base.[6] Potassium hydroxide in ethanol is a commonly used reagent for this transformation. The base deprotonates the amide and thioamide nitrogens, facilitating a nucleophilic attack of the terminal nitrogen onto the carbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring.

Experimental Protocol: Synthesis of 5-Furyl-4H-1,2,4-triazole-3-thiol [6]

-

A mixture of 1-(2-furoyl)-3-thiosemicarbazide (0.01 mol) and potassium hydroxide in ethanol is refluxed for 3 hours.

-

After cooling, the reaction mixture is acidified with a weak acid, such as acetic acid, to precipitate the product.

-

The resulting solid is filtered, washed, and recrystallized to yield 5-furyl-4H-1,2,4-triazole-3-thiol.

}

Diagram 1: General workflow for Route 1 synthesis.

Route 2: Synthesis of 4-Substituted-5-furyl-4H-1,2,4-triazole-3-thiols

This route allows for the introduction of a substituent at the 4-position of the triazole ring, which can be crucial for modulating the biological activity of the final compound. The key difference lies in the formation of a 1,4-disubstituted thiosemicarbazide intermediate.

Step 1: Formation of 1-(2-Furoyl)-4-aryl-thiosemicarbazides

Instead of ammonium thiocyanate, this method utilizes aryl isothiocyanates to react with furan-2-carboxylic acid hydrazide.[7][8][9][10] This reaction directly furnishes a 1-(2-furoyl)-4-aryl-thiosemicarbazide.

Experimental Protocol: Synthesis of 1-(2-Furoyl)-4-aryl-thiosemicarbazides [7][10]

-

Dissolve furan-2-carboxylic acid hydrazide in a suitable solvent like ethanol.

-

Add an equimolar amount of the desired aryl isothiocyanate.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to allow the product to crystallize.

-

Filter and recrystallize the solid from a suitable solvent.

Step 2: Alkaline Cyclization

Similar to Route 1, the 1,4-disubstituted thiosemicarbazide is cyclized under alkaline conditions to yield the 4-aryl-5-furyl-4H-1,2,4-triazole-3-thiol.[7][10]

}

Diagram 2: Synthesis of 4-substituted derivatives.

Route 3: Synthesis of 4-Amino-5-furyl-4H-1,2,4-triazole-3-thiol

The synthesis of the 4-amino derivative follows a distinct pathway involving carbon disulfide and hydrazine hydrate. This variant is particularly important as the 4-amino group can serve as a handle for further functionalization.[7][9]

Step 1: Formation of Potassium Dithiocarbazinate Salt

Furan-2-carboxylic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbazinate salt.[11]

Step 2: Cyclization with Hydrazine Hydrate

The intermediate salt is then treated with hydrazine hydrate, which acts as both a reactant and the cyclizing agent to form the 4-amino-1,2,4-triazole ring.[7][9][11]

Experimental Protocol: Synthesis of 4-Amino-5-furyl-4H-1,2,4-triazole-3-thiol [7][9]

-

To a solution of potassium hydroxide and furan-2-carboxylic acid hydrazide in methanol, add carbon disulfide and stir the mixture at room temperature.

-

Add dry ether to precipitate the potassium dithiocarbazinate salt, which is then filtered and dried.

-

Reflux a suspension of the potassium salt with hydrazine hydrate and a small amount of water.

-

The color of the reaction mixture typically changes, and upon completion, the mixture is cooled and acidified with hydrochloric acid to precipitate the product.

-

The product is filtered, washed, and recrystallized.

}

Diagram 3: Pathway to 4-amino derivatives.

Comparative Summary of Synthetic Routes

| Route | Key Reagents | Intermediate | Product | Typical Yield | Advantages | Disadvantages |

| 1 | NH4SCN, KOH | 1-(2-Furoyl)-3-thiosemicarbazide | 5-Furyl-4H-1,2,4-triazole-3-thiol | 55-90%[6] | High yield, straightforward procedure. | Limited to unsubstituted N4 position. |

| 2 | Aryl isothiocyanates, Base | 1-(2-Furoyl)-4-aryl-thiosemicarbazide | 4-Aryl-5-furyl-4H-1,2,4-triazole-3-thiol | 62-79%[7] | Allows for N4-functionalization. | Requires synthesis or purchase of various isothiocyanates. |

| 3 | CS2, KOH, Hydrazine hydrate | Potassium dithiocarbazinate | 4-Amino-5-furyl-4H-1,2,4-triazole-3-thiol | 45%[7][9] | Provides a key intermediate for further derivatization. | Lower yield compared to other routes. |

Thiol-Thione Tautomerism

It is important for researchers to recognize that 5-furyl-4H-1,2,4-triazole-3-thiol can exist in a tautomeric equilibrium with its thione form, 5-furyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[6] The predominant tautomer can be influenced by the solvent, pH, and the presence of other functional groups. Spectroscopic analysis, such as NMR and IR, is crucial for characterizing the synthesized compounds and understanding their tautomeric state.

Conclusion

The synthesis of 5-furyl-4H-1,2,4-triazole-3-thiols is well-established, with the cyclization of thiosemicarbazide precursors being the most reliable and versatile strategy. The choice of synthetic route will largely depend on the desired substitution pattern on the triazole ring. The methods described herein provide a solid foundation for the preparation of these biologically important molecules, enabling further exploration of their therapeutic potential.

References

-

5-Furan-2yl[1][6][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[6][7][8] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available at: [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]

-

Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporizhzhia State Medical University. Available at: [Link]

-

Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Available at: [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available at: [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

-

Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole- 3-thiol derivatives. Zaporozhye Medical Journal. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link] organics-06-00041

-

ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Available at: [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health. Available at: [Link]

-

(PDF) 5-Furan-2yl[1][6][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[6][7][8] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. Available at: [Link]

-

Synthesis of functionalized 1,2,4-triazole-3-thiones from potassium isothiocyanate, acid chlorides and arylhydrazines. Iranian Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols. Inforesights Publishing. Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

-

SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. Available at: [Link]

-

(PDF) Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. ResearchGate. Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. Available at: [Link]

-